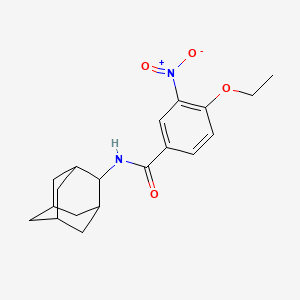

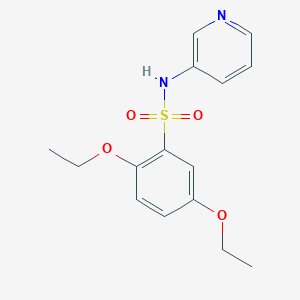

![molecular formula C18H21N3O2 B5718143 5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)

5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. A study by Bai Linsha (2015) explored the synthesis of a related Schiff base through the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, indicating the potential synthetic routes that can be adapted for the synthesis of our compound of interest (Bai Linsha, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is central to their chemical reactivity and biological activity. The compound's structure has been characterized using various spectroscopic methods, including IR, ^1H NMR, and X-ray crystallography, which provide insights into its molecular geometry, functional groups, and electronic configuration. Structural analysis through X-ray crystallography of a similar compound by Bai Linsha (2015) revealed a stable crystal structure with intramolecular hydrogen bonding and π-π packing, features that are likely to be present in 5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol as well (Bai Linsha, 2015).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including substitution, addition, and complexation reactions, due to the reactive sites on the benzimidazole ring and the substituents attached to it. The formation of complexes with metals, as studied by A. Tavman (2018), where similar compounds formed complexes with ZnCl2, illustrates the compound's ability to act as a ligand, showcasing its chemical versatility (A. Tavman, 2018).

Mécanisme D'action

Orientations Futures

Benzimidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great potential for future research in this area.

Propriétés

IUPAC Name |

5-methoxy-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-13-8-9-14(23-2)11-17(13)22/h4-9,11,22H,3,10,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXLBYUKGOJBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)

![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)

![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)

![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)

![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)